molecular formula C24H34O4 B1668032 Bufalin CAS No. 465-21-4

Bufalin

Cat. No. B1668032
CAS RN: 465-21-4
M. Wt: 386.5 g/mol
InChI Key: QEEBRPGZBVVINN-BMPKRDENSA-N
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Description

Bufalin is a cardiotonic steroid toxin originally isolated from Chinese toad venom . It’s a component of some traditional Chinese medicines . Bufalin has in vitro antitumor effects against various malignant cell lines, including hepatocellular and lung carcinoma .


Synthesis Analysis

Bufalin and its derivatives have been synthesized for various studies . For instance, bufalin derivatives were synthesized by treating bufalin with ammonium acetate in dimethylformamide solution .


Molecular Structure Analysis

Bufalin is a C-24 steroid with an α-pyrone ring positioned at C-17 . It’s present in the venom glands and skin of toad, Venenum Bufonis .


Chemical Reactions Analysis

Bufalin has been found to induce cell differentiation and apoptosis, as well as increasing the sensitivity of leukemia cells to other chemotherapeutic agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bufalin have been evaluated in various studies . For instance, it was found that Bufalin-loaded PEGylated liposomes exhibited lower hemolysis and cytotoxicity and improved pharmacokinetic and antitumor properties compared with bufalin alone .

Scientific Research Applications

Bufalin's Role in Cancer Treatment

1. Inducing Apoptosis in Cancer Cells

  • Bufalin has been found to induce apoptosis in various human tumor cell lines, including endometrial and ovarian cancer cells. It affects cell growth, cell cycle, and apoptosis, and has minimal side effects on normal cells (Takai et al., 2008).
  • In human glioblastoma cells, Bufalin triggers apoptosis and oxidative stress, indicating its potential as a treatment for malignant glioma (Lan et al., 2019).

2. Effect on Prostate Cancer

  • Bufalin exhibits anti-cancer potential in prostate cancer cell models. It induces caspase-mediated apoptosis and androgen receptor antagonism, suggesting potential applications in prostate cancer therapy (Zhang et al., 2018).

3. Targeting Gastric Cancer

  • Studies on human gastric cancer cells show that Bufalin suppresses proliferation and induces apoptosis, particularly through endoplasmic reticulum stress and autophagy pathways (Zhao et al., 2017).

4. Broad Anti-tumor Effects

  • Research has highlighted Bufalin's significant anti-tumor activities in various cancers, including hepatocellular carcinoma, lung cancer, and leukemia. It has been observed to induce apoptosis, reverse drug-resistance, and prevent tumor cell migration and invasion (Xu et al., 2014).

5. Impact on Hepatocellular Carcinoma

  • Bufalin effectively inhibits cell proliferation and promotes apoptosis in human hepatocellular carcinoma cells, suggesting a therapeutic potential for liver cancer (Hu et al., 2013).

6. Other CancerTypes

  • Bufalin is known for its apoptosis-inducing effects in various cancer types, including lung, nasopharyngeal carcinoma, and colorectal cancer. It operates through different molecular mechanisms such as the PI3K/Akt pathway, mitochondrial ROS, and TRAIL pathways, indicating its versatility in targeting different cancer forms (Zhu et al., 2012; Su et al., 2019; Sun et al., 2019).

7. Enhancing NK Cell Efficacy in Hepatocellular Carcinoma

  • Bufalin enhances the killing efficacy of natural killer (NK) cells against hepatocellular carcinoma by inhibiting MICA shedding, a mechanism that helps prevent immune escape and enhances immune surveillance (Fu et al., 2021).

8. Attenuation of Cancer-Induced Pain and Bone Destruction

  • In a study focused on bone cancer, Bufalin was found to attenuate cancer-induced pain and bone destruction, indicating its potential beyond direct anti-tumor effects (Ji et al., 2017).

Safety And Hazards

Bufalin is classified as Acute toxicity - Category 2, Oral . It’s fatal if swallowed . Precautionary measures include washing hands thoroughly after handling, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

properties

IUPAC Name

5-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,14,16-20,25,27H,4-5,7-13H2,1-2H3/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEBRPGZBVVINN-BMPKRDENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873563
Record name Bufalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bufalin

CAS RN

465-21-4
Record name Bufalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufalin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3β-14-Dihydroxy-5β-bufa-20,22-dienolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name BUFALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U549S98QLW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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